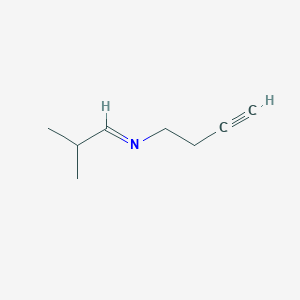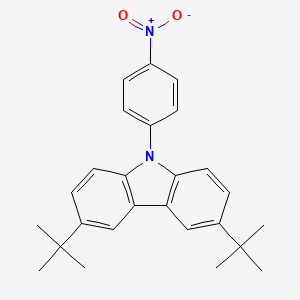
9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-nitrophenyl)- is a complex organic compound that belongs to the carbazole family. Carbazoles are known for their aromatic structure and are widely used in various fields such as organic electronics, pharmaceuticals, and materials science. This particular compound is characterized by the presence of tert-butyl groups at the 3 and 6 positions and a nitrophenyl group at the 9 position of the carbazole core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of the nitro group to the phenyl ring.
Alkylation: Introduction of tert-butyl groups to the carbazole core.
Coupling Reaction: Formation of the final compound through coupling of the nitrophenyl group with the carbazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the nitrophenyl group.
Reduction: Reduction of the nitro group to an amine group is a common reaction.
Substitution: The tert-butyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens or other electrophiles.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted carbazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, the compound and its derivatives are explored for their potential therapeutic applications, particularly in the development of new drugs.
Industry
In the industry, this compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-nitrophenyl)- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbazole core can interact with various biological molecules. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Carbazole: The parent compound without the tert-butyl and nitrophenyl groups.
3,6-Di-tert-butylcarbazole: Similar structure but lacks the nitrophenyl group.
9-(4-Nitrophenyl)carbazole: Similar structure but lacks the tert-butyl groups.
Uniqueness
The presence of both tert-butyl groups and a nitrophenyl group in 9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-nitrophenyl)- makes it unique
Propriétés
Numéro CAS |
255829-29-9 |
|---|---|
Formule moléculaire |
C26H28N2O2 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
3,6-ditert-butyl-9-(4-nitrophenyl)carbazole |
InChI |
InChI=1S/C26H28N2O2/c1-25(2,3)17-7-13-23-21(15-17)22-16-18(26(4,5)6)8-14-24(22)27(23)19-9-11-20(12-10-19)28(29)30/h7-16H,1-6H3 |
Clé InChI |
HUZCMJRSUNXWTL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


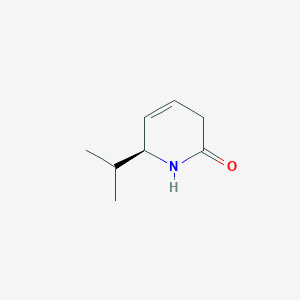
![nitric acid;4-phenyl-9H-pyrimido[4,5-b]indol-2-amine](/img/structure/B14239815.png)


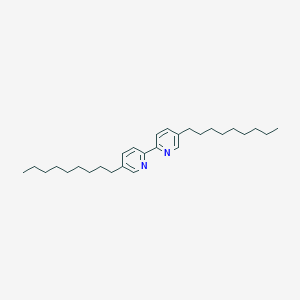
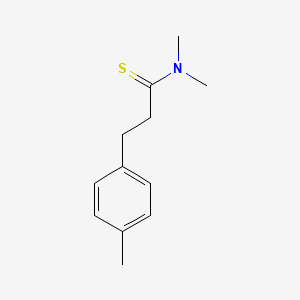
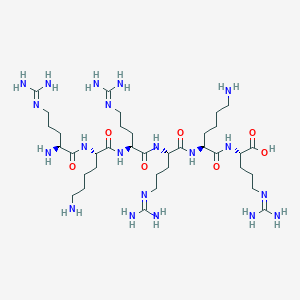

![1H,3H-Imidazo[2,1-c][1,2,4]thiadiazole-3-thione, 5,6-dihydro-](/img/structure/B14239842.png)
![N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B14239844.png)
![2-[3-Bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B14239853.png)
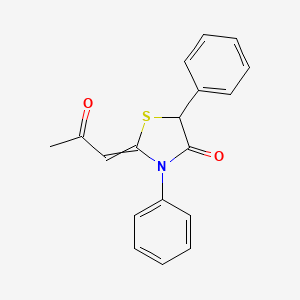
![N-Hydroxy-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14239876.png)
